molecular formula C10H16 B010128 Terpinolene CAS No. 586-62-9

Terpinolene

Cat. No.: B010128
CAS No.: 586-62-9
M. Wt: 136.23 g/mol
InChI Key: MOYAFQVGZZPNRA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Terpinolene, a monoterpene found in a variety of herbs, is known for its diverse biological effects . It has been reported to interact with various molecular targets, including pro-inflammatory cytokines, transcription factors, autophagy machinery, reactive oxygen species (ROS), and membrane receptors . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis .

Mode of Action

This compound interacts with its targets to induce a range of changes. For instance, it has been shown to reduce inflammation symptoms by decreasing the release of pro-inflammatory cytokines . It also has the potential to inhibit cell proliferation by down-regulating AKT1 expression, a protein involved in cell proliferation and apoptosis . Furthermore, this compound has been reported to have antioxidant, larvicide, and insecticide activities .

Biochemical Pathways

The biosynthesis of this compound involves the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the action of isoprenyl diphosphate synthase (IDS). This produces acyclic and achiral isoprenyl diphosphate/pyrophosphate (ID, C5n) intermediates including geranyl pyrophosphate (GPP, C10), which are considered universal terpenoid precursors . The terpinyl cation can be quenched through deprotonation, resulting in a plethora of monocyclic monoterpenes, e.g., limonene, this compound, and β-phellandrene .

Pharmacokinetics

One study has shown that phenethyl alcohol, a major metabolite found in a formulation containing this compound, was rapidly absorbed, with tmax occurring within 1 hour after oral administration .

Result of Action

This compound has been reported to induce apoptotic cell death via oxidative stress and mitochondrial impairment . It has also been shown to increase intracellular ROS production in certain cell types . Moreover, this compound is known for its uplifting and energizing effects, providing a sense of focus and motivation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light spectra can modulate the production of terpenoids in plants . Furthermore, terpenoids, including this compound, play an important role in plant-environment interactions, such as plant-plant, plant-insect, and plant-animal interactions . Understanding these interactions can provide insights into the ecological functions of this compound and its potential applications.

Scientific Research Applications

Terpinolene has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry .

Chemistry:

  • Used as a precursor in the synthesis of other chemical compounds.
  • Studied for its reactivity and potential as a green solvent.

Biology:

  • Investigated for its role as a natural insect repellent.
  • Studied for its potential antioxidant properties.

Medicine:

Industry:

Comparison with Similar Compounds

    Alpha-Pinene: Known for its pine-like aroma and anti-inflammatory properties.

    Beta-Pinene: Similar to alpha-pinene but with a slightly different aroma profile.

    Limonene: Found in citrus fruits, known for its citrusy aroma and potential anticancer properties.

Uniqueness of Terpinolene:

Properties

IUPAC Name

1-methyl-4-propan-2-ylidenecyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3
Source PubChem
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InChI Key

MOYAFQVGZZPNRA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CCC(=C(C)C)CC1
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Molecular Formula

C10H16
Record name TERPINOLENE
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DSSTOX Substance ID

DTXSID0027222
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Molecular Weight

136.23 g/mol
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Physical Description

Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma
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Record name Cyclohexene, 1-methyl-4-(1-methylethylidene)-
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Boiling Point

187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg
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Flash Point

64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup)
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Solubility

In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882
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Vapor Pressure

0.74 [mmHg], 0.74 mm Hg at 25 °C
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Color/Form

Water-white to pale amber liquid, Colorless liquid or oil

CAS No.

586-62-9
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Record name TERPINOLENE
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Melting Point

< 25 °C
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Synthesis routes and methods

Procedure details

Crude pine oil (138.8 g; dehydrated by vacuum stripping and containing terpineol: 94.0%; fenchol: 0.29%; borneol: 3.66%) is heated with ME-810 (12.4 g; mixture of methyl fatty acid esters, available from Peter Cremer NA, LP) and methanesulfonic acid (1.0 g) at 100° C., 30-60 mm Hg for 10 h. GC of the reaction mixture shows: terpineol: 19.9%; borneol: 1.85%; terpene alcohol fatty esters: 2%. Limonene and terpinolene, formed by acid-catalyzed dehydration of terpineol, account for 65% of the reaction mixture. Distillation of the reaction mixture gives 108 g of material containing 1.85% of borneol and 18.5% of terpineol. This example shows that methanesulfonic acid is an unacceptable catalyst for the transesterification.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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